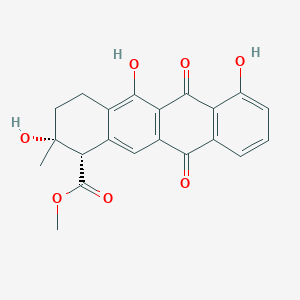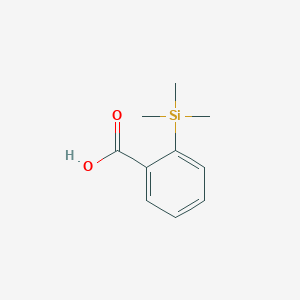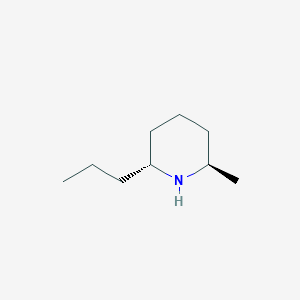
Arsonoacetic acid anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonoacetic acid anion is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of arsonoacetic acid. It is a conjugate base of an arsonoacetic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Action as Phosphate Analogues
Arsonoacetic acid anion has been studied for its biochemical actions, particularly as a phosphate analogue. It has been found to interact with enzymes like pyruvate dehydrogenase, 2-oxoglutarate dehydrogenase, and others due to its structural similarity to phosphate groups (Dixon, 1996).
Antitumor Activity
Research has shown that 2-Arsonoacetic acid can inhibit tumor cell proliferation via apoptosis and cell cycle arrest, specifically in studies involving SMMC-7721 cells (Wang, Wei, & Lv, 2009).
Development of Tumor-specific Prodrugs
This compound has been utilized in the synthesis of tumor cell-selective prodrugs. Studies involve its combination with iron oxide nanoparticles, forming a platform for developing sensitive tumor-specific prodrugs (Minehara et al., 2012).
pH-responsive Aggregation in Biomedical Applications
Arsonoacetic acid-modified superparamagnetic iron oxide has been developed for pH-responsive aggregation under slightly acidic conditions. This characteristic is significant in biomedical applications, such as drug delivery and imaging (Minehara, Naka, Tanaka, Narita, & Chujo, 2011).
Interaction with Enzymes
Arsonoacetate has been reported to inhibit succinic dehydrogenase activity in organisms like Tetrahymena geleii, indicating its potential impact on metabolic processes (Seaman, 1952).
Coordination Complex Structures
Studies have focused on the coordination complex structures of arsonoacetic acid, examining its interactions with various metals, which is essential in the field of organometallic chemistry and material science (Nicholson, Wilson, & Nancekivell, 2013).
Environmental Impact
Research has also been conducted on microorganisms capable of utilizing compounds containing the carbon-arsenic bond, like arsonoacetate, indicating its significance in environmental studies and bioremediation efforts (Quinn & McMullan, 1995).
Eigenschaften
Molekularformel |
C2H4AsO5- |
|---|---|
Molekulargewicht |
182.97 g/mol |
IUPAC-Name |
2-arsonoacetate |
InChI |
InChI=1S/C2H5AsO5/c4-2(5)1-3(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1 |
InChI-Schlüssel |
SIYRQHPXBLWQRE-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)[O-])[As](=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


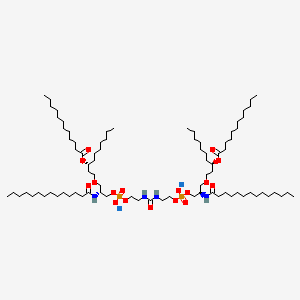
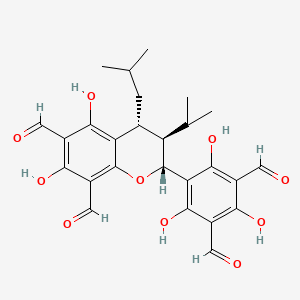
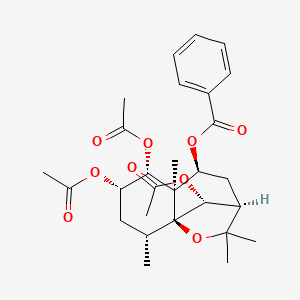

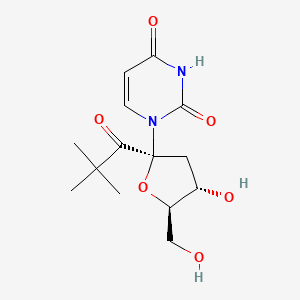
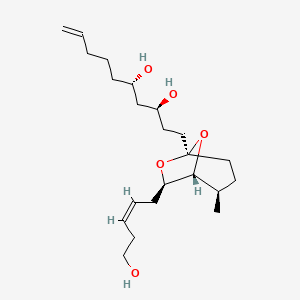
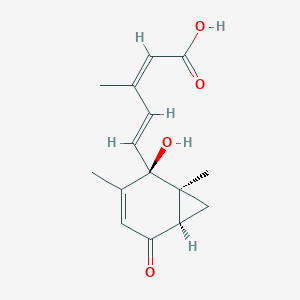
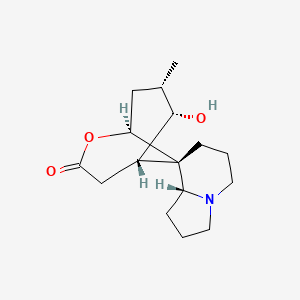
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)

